molecular formula C11H9N B15071994 6-Ethynyl-2-methylindolizine CAS No. 101650-63-9

6-Ethynyl-2-methylindolizine

Katalognummer: B15071994
CAS-Nummer: 101650-63-9
Molekulargewicht: 155.20 g/mol
InChI-Schlüssel: IJBDZDVVTVVKGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethynyl-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of an ethynyl group at the 6-position and a methyl group at the 2-position of the indolizine ring imparts distinct chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyridine with ethynyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired indolizine derivative. The reaction typically requires refluxing in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethynyl-2-methylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Ethynyl-2-methylindolizine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Ethynyl-2-methylindolizine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Ethynyl-2-methylindolizine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .

Eigenschaften

CAS-Nummer

101650-63-9

Molekularformel

C11H9N

Molekulargewicht

155.20 g/mol

IUPAC-Name

6-ethynyl-2-methylindolizine

InChI

InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3

InChI-Schlüssel

IJBDZDVVTVVKGH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(C=CC2=C1)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.